molecular formula C11H9NO B15071377 1-Aminonaphthalene-8-carboxaldehyde

1-Aminonaphthalene-8-carboxaldehyde

Cat. No.: B15071377
M. Wt: 171.19 g/mol
InChI Key: MDRJCMZWDZFBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminonaphthalene-8-carboxaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of naphthalene, characterized by the presence of an amino group at the 1-position and a formyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminonaphthalene-8-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), can be employed to introduce the formyl group at the 8-position of 1-naphthylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Aminonaphthalene-8-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Produces 1-aminonaphthalene-8-carboxylic acid.

    Reduction: Yields 1-aminonaphthalene-8-methanol.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Aminonaphthalene-8-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-8-carboxaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aldehyde group can undergo condensation reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 1-Aminonaphthalene-4-sulfonic acid
  • 1-Aminonaphthalene-5-sulfonic acid
  • 1-Aminonaphthalene-6-sulfonic acid
  • 1-Aminonaphthalene-7-sulfonic acid

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

8-aminonaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H9NO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H,12H2

InChI Key

MDRJCMZWDZFBGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.